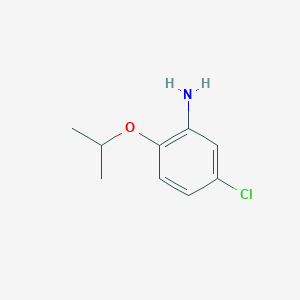

5-Chloro-2-isopropoxyaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Anilines, or aminobenzenes, are a class of organic compounds that serve as precursors to many industrial chemicals and pharmaceuticals. chemblink.com The properties and reactivity of the aniline molecule can be significantly altered by substituting one or more hydrogen atoms on the benzene (B151609) ring with various functional groups. chemblink.com In the case of 5-Chloro-2-isopropoxyaniline, the presence of both a halogen (chloro) and an alkoxy (isopropoxy) group dramatically influences its chemical behavior.

The chlorine atom, being an electron-withdrawing group, and the isopropoxy group, which can act as an electron-donating group through resonance, create a unique electronic environment on the aromatic ring. This electronic arrangement dictates the compound's reactivity in various chemical reactions, particularly in electrophilic and nucleophilic substitutions. This specific substitution pattern makes this compound a distinct member of the substituted aniline family, offering different reactivity and potential applications compared to simpler anilines.

Significance as a Versatile Chemical Building Block in Advanced Organic Synthesis

Organic building blocks are functionalized molecules used in the modular synthesis of more complex compounds, a strategy that is often faster and more reliable than multi-step syntheses. alfa-chemistry.com this compound serves as a crucial building block in the synthesis of various high-value organic molecules.

Its utility is particularly notable in the creation of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the synthesis of certain herbicides and fungicides. The presence of the chloro and isopropoxy groups can be critical for the biological activity of the final products, potentially enhancing their efficacy and selectivity. The amino group of the aniline is reactive and can participate in a variety of transformations, including diazotization followed by coupling reactions, which are fundamental in the synthesis of azo dyes. nih.gov

The compound's structure allows for further functionalization. The chlorine atom can be replaced through nucleophilic substitution reactions, and the amino group can be modified to create a wide range of derivatives. This versatility makes this compound a valuable tool for chemists seeking to construct complex molecular architectures.

Academic Research Trajectories for Halogenated Alkoxyanilines

The broader class of halogenated alkoxyanilines, to which this compound belongs, is a subject of ongoing academic research. Studies have explored how the nature and position of halogen and alkoxy substituents affect the physical and chemical properties of these molecules. For example, research has shown that the introduction of halogen atoms can significantly influence the biological properties of molecules, often enhancing their potency. nih.gov

Investigations into halogenated anilines have been conducted in various fields, including medicinal chemistry and materials science. doi.orgnasa.gov In medicinal chemistry, these compounds are explored as scaffolds for the development of new therapeutic agents. smolecule.com In materials science, the unique electronic and structural features of halogenated anilines are of interest for creating novel polymers and liquid crystals. researchgate.net The study of these compounds contributes to a deeper understanding of structure-activity relationships and informs the design of new molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCLQAJNTXVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937621-93-7 | |

| Record name | 5-chloro-2-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro 2 Isopropoxyaniline and Its Analogues

Established Reaction Pathways for Substituted Anilines

Traditional methods for synthesizing substituted anilines often rely on a series of well-understood, sequential reactions. These pathways, while sometimes multi-step, offer reliable access to a variety of aniline (B41778) derivatives.

Regioselective Functionalization Strategies

The controlled, regioselective functionalization of anilines is critical for building complex molecular architectures. acs.org Traditional approaches often involve protection/deprotection sequences to direct reactions to a specific position on the aromatic ring. researchgate.net However, modern organic synthesis seeks more efficient, protecting-group-free routes. researchgate.net

Recent advancements have focused on developing methods that override conventional regioselectivity. acs.org For instance, a Brønsted acid-catalyzed, one-pot ortho-selective amination of C-H bonds has been developed, which avoids the need for transition metals or directing groups. acs.orgnih.gov This strategy utilizes an in-situ generated quinone imine ketal as an aryl electrophilic surrogate, enabling the synthesis of a wide array of ortho-substituted anilines. acs.org Other methods, such as palladium-catalyzed C-H nitration using a removable pyrimidine (B1678525) directing group, provide highly ortho-selective products, a transformation that is challenging via traditional methods. researchgate.net

Synthesis via Nitro-Group Reduction (e.g., from 5-chloro-2-nitroaniline (B48662) or analogous nitro compounds)

A prevalent and robust method for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. youtube.com For 5-Chloro-2-isopropoxyaniline, a logical precursor would be a compound like 4-chloro-2-isopropoxy-1-nitrobenzene. The nitro group is highly susceptible to reduction by various reagents, offering a reliable pathway to the desired amine.

Commonly employed reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a highly effective method. youtube.com However, care must be taken as these conditions can also reduce other functional groups, such as alkenes or aromatic halides. youtube.com

Metal/Acid Systems: The Béchamp reduction, using iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a classic and mild method that tolerates many other functional groups. youtube.comresearchgate.net

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst, such as iron(III) chloride and activated carbon, hydrazine hydrate serves as a potent reducing agent. google.comchemicalbook.com This method has been successfully used for the synthesis of related compounds like 5-chloro-2-methoxyaniline (B1222851) with high yields. chemicalbook.com

Sulfide-based Reductions: The Zinin reduction utilizes sulfides as the reducing agent in a protic solvent. sioc-journal.cn This method is widely applicable in both laboratory and industrial settings. sioc-journal.cn

The chemoselectivity of the reduction is a key consideration. Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂ or Au/Fe₂O₃) have been shown to be highly chemoselective for the reduction of the nitro group, even in the presence of other reducible functionalities like double bonds or carbonyl groups. nih.gov

A synthesis for the related compound, 2,4-dichloro-5-isopropoxy aniline, utilizes hydrazine hydrate with a composite catalyst to reduce the precursor 2,4-dichloro-5-isopropoxy nitrobenzene. google.com

Etherification and Alkoxylation Methods

The introduction of the isopropoxy group is a key step in the synthesis of this compound. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org

This Sₙ2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. libretexts.org For the synthesis of this compound, a plausible route would involve the reaction of a 5-chloro-2-aminophenol derivative with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base.

The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces the halide from the alkyl halide. wikipedia.orgyoutube.com

Table 1: Key Aspects of the Williamson Ether Synthesis

| Feature | Description |

|---|---|

| Reactants | An alkoxide (or phenoxide) and an alkyl halide (or sulfonate). masterorganicchemistry.com |

| Mechanism | Sₙ2 (bimolecular nucleophilic substitution). wikipedia.org |

| Substrate Preference | Works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions. masterorganicchemistry.comlibretexts.org |

| Generality | A versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org |

The order of reactants is crucial. To synthesize an aryl ether like this compound, the synthesis should be planned to use the phenoxide as the nucleophile and the isopropyl halide as the electrophile. Using an aryl halide and an isopropoxide is generally not feasible under standard Williamson conditions due to the low reactivity of aryl halides in Sₙ2 reactions.

Development of Novel Synthetic Protocols for this compound

While traditional methods are reliable, the development of novel synthetic protocols, particularly those utilizing metal catalysis, has revolutionized the synthesis of substituted anilines, offering greater efficiency, milder conditions, and broader functional group tolerance.

Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen (C-N) bonds. mdpi.com These reactions provide direct routes to arylamines from aryl halides or pseudohalides and an amine source, often under milder conditions than classical methods.

Various 3d transition metals, including copper, nickel, and cobalt, have been employed in C-N cross-coupling reactions. mdpi.com For example, copper(I) iodide (CuI) nanoparticles have been shown to catalyze the synthesis of anilines from aryl halides and ammonia (B1221849) in the absence of ligands and organic solvents. organic-chemistry.org Ruthenium-catalyzed cross-coupling of anilines with organoboranes has also been reported, proceeding via selective C-N bond cleavage. nsf.gov These methods represent a significant step forward, expanding the toolkit for aniline synthesis. researchgate.netjst.go.jp

Palladium-Mediated Amination of Aryl Halides

Among the metal-catalyzed methods, the palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most significant and widely used transformations for C-N bond formation. rsc.org This reaction allows for the coupling of aryl halides (including chlorides) with a wide variety of amines. kyoto-u.ac.jpresearchgate.netmit.edu

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

Reductive Elimination: The desired arylamine is formed, regenerating the palladium(0) catalyst. rsc.org

A key to the success of this reaction has been the development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle. mit.edu This method is highly versatile and has been applied to the synthesis of numerous complex pharmaceutical compounds. rsc.org For the synthesis of this compound, a palladium-catalyzed coupling of 2,4-dichloro-5-isopropoxybenzene with an ammonia equivalent could be a viable and efficient route. Recent developments have even enabled the use of ammonium (B1175870) salts as the amine source, providing a practical alternative to gaseous ammonia. organic-chemistry.orgacs.org

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitro-Group Reduction | High yields, well-established, variety of reagents. youtube.comnih.gov | May require harsh conditions, potential for over-reduction or side reactions with other functional groups. youtube.com |

| Williamson Ether Synthesis | Versatile for ether formation, simple procedure. wikipedia.org | Limited by Sₙ2 mechanism constraints (steric hindrance, substrate type). masterorganicchemistry.com |

| Palladium-Mediated Amination | High functional group tolerance, mild conditions, applicable to a wide range of substrates. rsc.orgmit.edu | Cost of palladium catalyst and ligands, potential for catalyst poisoning. |

Selective Isopropoxylation Techniques

The synthesis of this compound and its analogues primarily relies on the strategic introduction of the isopropoxy group onto a pre-functionalized aromatic ring, typically a chloronitrobenzene or chlorophenol derivative. A prevalent method is the Williamson ether synthesis, where an alkoxide reacts with a suitable electrophile.

A critical step in these syntheses is the reduction of the nitro-aromatic precursor. A common method involves catalytic hydrogenation. For instance, the reduction of 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline, a methoxy (B1213986) analogue, is achieved with high yield using hydrazine hydrate in the presence of iron(III) chloride and activated carbon. chemicalbook.com A similar strategy is employed for 2,4-dichloro-5-isopropoxy nitrobenzene, which is reduced using hydrazine hydrate with a composite catalyst of activated carbon, Fe(OH)₃, and Al(OH)₃ in ethanol. google.com The reaction proceeds efficiently at temperatures between 60-80°C, yielding the final aniline product. google.com

The table below outlines a representative multi-step synthesis for an analogue of this compound, demonstrating the sequence of reactions from a simple starting material.

Table 1: Synthetic Route for 2,4-dichloro-5-isopropoxy aniline

| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Multi-step preparation | 2,4-Dichlorophenol | Esterification, Nitration, Hydrolysis, Etherification reagents | 2,4-dichloro-5-isopropoxy nitrobenzene | - | google.com |

Stereoselective Synthesis Considerations for Chiral Derivatives

While the synthesis of achiral this compound is well-established, the development of methods to access its chiral derivatives is a key consideration for applications in fields such as medicinal chemistry, where stereochemistry is crucial. nih.gov Chiral anilines possessing stereocenters or axial chirality are significant structural motifs. nih.govrsc.org Several modern synthetic strategies can be considered for the stereoselective synthesis of such derivatives.

One powerful, transition-metal-free approach involves the enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. nih.govresearchgate.net This method, promoted by the acylation of a hydrazinyl arylboronate complex, triggers a rearrangement to form ortho- and para-substituted anilines with nearly perfect transfer of stereochemical information. nih.gov By applying this to a hydrazine derived from this compound, it would be conceptually feasible to introduce a variety of enantioenriched alkyl groups, creating anilines with benzylic stereocenters. nih.govresearchgate.net

Another prominent strategy employs chiral phosphoric acids (CPAs) as catalysts. These organocatalysts have proven effective in the asymmetric synthesis of axially chiral allenes from aniline-containing propargylic alcohols. acs.org The process involves the in-situ formation of an aza-para-quinone methide intermediate, which then undergoes addition with a nucleophile, yielding chiral allenes with high enantioselectivity. acs.org An aniline like this compound could potentially serve as the starting point for creating such propargylic alcohol precursors.

Furthermore, the synthesis of C-N atropisomeric amides, a class of axially chiral molecules, can be achieved through stereoselective N-acylation. rsc.org An innovative method relies on an intramolecular acyl transfer, where a strategically placed Lewis-basic group on the aniline directs the stereoselective delivery of an acyl group. rsc.org This approach has been used to synthesize a range of 2,4,6-trisubstituted aniline derivatives with high atropselectivity. rsc.org This concept could be extended to derivatives of this compound to construct conformationally stable, chiral amides.

The table below summarizes these advanced stereoselective methods applicable to the synthesis of chiral aniline derivatives.

Table 2: Modern Stereoselective Methods for Aniline Derivatives

| Method | Chirality Type | Key Features | Typical Catalysts/Reagents | Reported Efficiency | Reference |

|---|---|---|---|---|---|

| Stereospecific C-C Coupling | Benzylic Stereocenter | Transition-metal-free; 1,2-metalate rearrangement of arylboronate complexes. | Alkylboronic esters, Aryl hydrazines, n-Butyllithium, Trifluoroacetic anhydride (B1165640) (TFAA). | High yields (e.g., 82%) and excellent enantiospecificity. | nih.govresearchgate.net |

| Chiral Phosphoric Acid (CPA) Catalysis | Axial Chirality (Allenes) | In-situ generation of aza-quinone methide intermediates; asymmetric 1,8-addition. | Chiral Phosphoric Acids (CPAs). | Good to excellent yields (up to 95%) and high stereoselectivity (>99% ee). | acs.org |

Derivative Chemistry and Functional Group Interconversion of 5 Chloro 2 Isopropoxyaniline

Synthesis and Transformations of Amide Derivatives

The primary amino group of 5-Chloro-2-isopropoxyaniline is readily acylated to form a variety of amide derivatives. This transformation is typically achieved through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of this compound with acetyl chloride would yield N-(5-chloro-2-isopropoxyphenyl)acetamide. The general reaction scheme for the acylation of anilines is well-established. researchgate.net

The resulting N-aryl amides can undergo further chemical modifications. The amide linkage itself can be subjected to hydrolysis under acidic or basic conditions to regenerate the parent aniline (B41778). Furthermore, the presence of the chloro and isopropoxy groups on the aromatic ring allows for additional functionalization, expanding the chemical space accessible from this scaffold.

A variety of reaction conditions can be employed for the synthesis of N-aryl amides, including the use of different solvents and bases to optimize the yield and purity of the product. For example, the acylation of 2-isopropylaniline (B1208494) with chloroacetyl chloride has been successfully carried out in ethyl acetate (B1210297) with sodium bicarbonate as the base. chemicalbook.com

Formation of Substituted Phenyl Ethers and Alkyl Analogues

While this compound already possesses an ether linkage, the isopropoxy group can be modified, or additional ether or alkyl functionalities can be introduced on the aromatic ring, often after transformation of the aniline group. For instance, if the aniline were converted to a hydroxyl group via a Sandmeyer-type reaction, the resulting 5-chloro-2-isopropoxyphenol (B14852642) could undergo Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond.

Alternatively, N-alkylation of the aniline can be achieved. Direct alkylation of anilines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. A general platform for N-alkylation of various nucleophiles, including amines, has been developed using copper metallaphotoredox catalysis and silyl (B83357) radical activation of alkyl halides. princeton.edu Selective alkylation of aminophenols, a related class of compounds, has been achieved by protecting the amino group before alkylating the hydroxyl group, or vice versa. researchgate.net

Heterocyclic Annulation and Cyclization Reactions Utilizing the Aniline Moiety

The aniline functionality in this compound is a key handle for the construction of various heterocyclic ring systems. Several classic named reactions in organic chemistry utilize anilines as starting materials for the synthesis of heterocycles, particularly quinolines.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline (B57606). wikipedia.orgpharmaguideline.com In the case of this compound, this reaction would be expected to yield a substituted quinoline, with the substitution pattern on the benzo ring of the quinoline determined by the starting aniline.

Another important method is the Doebner-von Miller reaction , which is the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.orgjptcp.com This reaction is catalyzed by acids and allows for the introduction of various substituents onto the newly formed heterocyclic ring. nih.gov The general mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov

Beyond quinolines, the aniline moiety can be utilized in the synthesis of other heterocyles such as benzimidazoles and benzothiazoles. The synthesis of benzimidazoles can be achieved by the condensation of an aniline derivative (often a diamine) with aldehydes or carboxylic acids. nih.gov Similarly, benzothiazoles can be prepared from 2-aminothiophenols, which could potentially be synthesized from this compound through appropriate functional group manipulations.

Development of Novel Chemical Scaffolds for Research Applications

The chemical reactivity of this compound makes it a valuable starting material for the development of novel chemical scaffolds for medicinal chemistry and drug discovery. The combination of the chloro, isopropoxy, and amino groups provides a platform for creating libraries of diverse compounds. nih.gov The introduction of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacokinetic properties. youtube.com

Derivatives of this compound can be designed to target a variety of biological systems. For example, substituted anilines are key components in many kinase inhibitors and other targeted therapies. mdpi.com The ability to readily form amides and engage in cyclization reactions allows for the construction of more complex molecular architectures that can be screened for biological activity.

For instance, 2-amino-5-chloro-N,N-dimethylbenzamide, a related compound, is a known intermediate in the synthesis of insecticides. This highlights the potential for derivatives of this compound to be explored for applications in agrochemicals as well as pharmaceuticals. The development of efficient synthetic routes to such scaffolds is crucial for enabling these research applications. google.comdissertationtopic.net

Computational Chemistry and Theoretical Characterization of 5 Chloro 2 Isopropoxyaniline

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that extend over the entire molecule. unizin.orgyoutube.com This approach is fundamental to understanding a molecule's electronic properties and reactivity. The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

Computational methods like DFT, often using functionals such as B3LYP with a basis set like 6-311G**, are employed to calculate these electronic parameters. researchgate.net These calculations yield valuable data on ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which together paint a detailed picture of the molecule's electronic character.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Conformational Landscapes and Isomeric Stability Studies

The presence of the flexible isopropoxy group in 5-Chloro-2-isopropoxyaniline allows for multiple spatial arrangements, or conformations, due to rotation around the C-O single bonds. Understanding the conformational landscape involves identifying the most stable isomers (conformers) and the energy barriers between them.

Computational chemists model this by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angles associated with the isopropoxy group and calculating the molecule's total energy at each step. The resulting data reveals low-energy conformers (local minima) and the transition states that connect them. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule under normal conditions. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Reaction Pathway Modeling and Energetic Considerations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the etherification of 5-chloro-2-aminophenol with an isopropyl halide.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a compound's identity.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted spectra serve as a powerful complement to experimental data for structure elucidation. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. globalresearchonline.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak is associated with a specific vibrational mode, such as N-H stretching, C-Cl stretching, or aromatic ring deformations. Theoretical spectra are often scaled by a factor to correct for systematic errors in the computational method and to improve agreement with experimental results. researchgate.netglobalresearchonline.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H asymmetric stretch | Data not available |

| N-H symmetric stretch | Data not available |

| C-H (aromatic) stretch | Data not available |

| C-H (aliphatic) stretch | Data not available |

| C=C (aromatic) stretch | Data not available |

| C-O-C stretch | Data not available |

| C-Cl stretch | Data not available |

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. These models are highly valuable in fields like materials science and drug discovery for predicting the behavior of new, unsynthesized compounds.

For a QSRR study involving this compound, one would first define a series of related compounds and measure their reactivity in a specific chemical transformation. Then, a wide range of molecular descriptors would be calculated for each compound using computational methods. These can include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological descriptors: Molecular weight, connectivity indices.

Quantum chemical descriptors: Chemical hardness, electrophilicity index.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed reactivity. The resulting QSRR model provides a quantitative equation that can be used to predict the reactivity of other similar molecules based solely on their calculated descriptors.

Advanced Analytical Techniques for the Characterization and Purity Profiling in Research

High-Resolution Mass Spectrometry (HR-MS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the molecular identity of synthetic compounds like 5-Chloro-2-isopropoxyaniline. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.govmdpi.com This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass.

For this compound (molecular formula C₉H₁₂ClNO), HRMS can verify its identity by matching the experimentally measured mass of the molecular ion to its calculated theoretical mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. Furthermore, analysis of the fragmentation patterns in tandem MS (MS/MS) experiments provides additional structural confirmation by identifying characteristic neutral losses or fragment ions.

Table 1: HR-MS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃ClNO⁺ | 186.0731 | Protonated molecular ion, base peak in soft ionization. |

| [M-C₃H₆]⁺ | C₆H₇ClNO⁺ | 144.0211 | Loss of propene from the isopropoxy group. |

| [M-C₃H₇O]⁺ | C₆H₅ClN⁺ | 126.0105 | Loss of the isopropoxy radical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. mmu.ac.ukjchps.com For this compound, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals. omicsonline.org

Multidimensional NMR for Comprehensive Structural Elucidation

While 1D NMR provides initial information, complex structures often lead to signal overlap. omicsonline.org Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to resolve these ambiguities and establish definitive atomic connectivity. nih.govcore.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropoxy group, as well as between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). nih.govcore.ac.uk HMBC is critical for piecing together the molecular structure. For instance, it would show a correlation from the methine proton of the isopropoxy group to the aromatic carbon at position 2 (C2), confirming the location of the ether linkage. Similarly, correlations from the amine protons to the aromatic carbons at C1, C2, and C6 would confirm the position of the amino group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|

| 1 (-NH₂) | ~4.0 (broad) | - | C2, C6 |

| 2 (-O) | - | ~145.0 | - |

| 3 | ~6.8 | ~115.0 | C1, C5 |

| 4 | ~6.9 | ~118.0 | C2, C6 |

| 5 (-Cl) | - | ~123.0 | - |

| 6 | ~6.7 | ~112.0 | C2, C4 |

| -OCH(CH₃)₂ | ~4.4 (septet) | ~71.0 | C2, -OCH(C H₃)₂ |

| -OCH(CH₃)₂ | ~1.3 (doublet) | ~22.0 | -OC H(CH₃)₂ |

Dynamic NMR for Conformational and Mechanistic Insights

Dynamic NMR (DNMR) is a specialized technique used to study time-dependent processes such as conformational changes or restricted bond rotations. sciprofiles.comresearchgate.net In substituted anilines, the rotation around the C-N bond can be hindered, leading to non-equivalence of the ortho and meta carbons and protons at low temperatures. researchgate.net

For this compound, DNMR could be employed to investigate the rotational barrier of both the amino group and the isopropoxy group. By acquiring a series of NMR spectra at varying temperatures, one could observe the broadening of signals for the aromatic protons (H4 and H6) as the temperature is lowered, followed by their coalescence and eventual splitting into separate signals if the rotation becomes slow on the NMR timescale. Line-shape analysis of these spectra allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing valuable insight into the steric and electronic effects of the substituents on the molecule's conformational dynamics. researchgate.net

Advanced Chromatographic Separation Techniques for Purity Assessment

Assessing the purity of a chemical compound is essential, as even small amounts of impurities can significantly affect the outcome of a reaction or biological assay. uu.nl Advanced chromatographic techniques provide the high resolution and sensitivity needed for this task.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve much higher separation efficiency, resolution, and speed. researchgate.net This makes it an ideal technique for the purity profiling of this compound, allowing for the separation and quantification of closely related impurities, such as regioisomers, precursors, or degradation products. A stability-indicating UPLC method can be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat) and demonstrating that all resulting degradation products are well-separated from the main peak. researchgate.net

Table 3: Representative UPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 240 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. chromatographyonline.comepa.gov It is well-suited for the purity assessment of this compound and for identifying any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. In GC, the sample is vaporized and separated based on boiling point and polarity on a long capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra that can be used to identify the impurities by comparison to spectral libraries. epa.govthermofisher.com

Table 4: Representative GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled analytical technique for the definitive determination of the molecular structure of a compound in its crystalline form. nih.gov This method provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would elucidate the exact conformation of the isopropoxy group relative to the aniline (B41778) ring and reveal the planarity of the aromatic system.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved and refined. nih.gov Furthermore, the analysis reveals details of the crystal packing, identifying intermolecular interactions such as hydrogen bonds involving the amine group or weaker van der Waals forces, which govern the material's bulk properties.

While a specific crystal structure for this compound is not publicly documented, the data obtained from such an analysis would be presented in a standardized format. The following table represents a hypothetical set of crystallographic data for this compound, illustrating the parameters that would be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₂ClNO |

| Formula Weight | 185.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.45 |

| β (°) | 106.5 |

| Volume (ų) | 1039 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone of molecular characterization, providing a detailed "fingerprint" of the functional groups within a molecule. jasco-global.com These methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. jasco-global.com

For this compound, these techniques can unequivocally confirm the presence of its constituent parts. A closely related molecule, 5-chloro-o-methoxyaniline, has been studied in detail, providing a strong basis for assigning the vibrational modes of the isopropoxy analogue. researchgate.net

Amine Group (-NH₂): The primary amine will show two characteristic N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹.

Aromatic and Aliphatic C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropoxy group are found just below 3000 cm⁻¹.

Aromatic Ring (C=C): Stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.

Ether Linkage (C-O): The aryl-alkyl ether C-O stretching vibration produces a strong band, typically in the 1200-1260 cm⁻¹ range.

Chloro Group (C-Cl): The C-Cl stretching vibration is found at lower wavenumbers, generally in the 600-800 cm⁻¹ range, and is often strong in the Raman spectrum. spectroscopyonline.com

The combination of IR and Raman data provides a comprehensive vibrational profile, crucial for structural confirmation and for identifying impurities, which would present their own characteristic spectral bands.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic | C-H Stretch | 3050 - 3150 | Strong |

| Isopropoxy | Aliphatic C-H Stretch | 2870 - 2980 | Moderate |

| Aromatic | C=C Ring Stretch | 1450 - 1600 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Moderate |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1200 - 1260 | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-isopropoxyaniline, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution of a chlorinated nitroarene precursor followed by reduction. For example, substituting a nitro group in 5-chloro-2-nitroaniline with isopropoxy via alkoxylation (using isopropyl alcohol and a base like KOH) under reflux, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against known standards. Confirm structural integrity via H NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.2 ppm) and FT-IR (N-H stretch at ~3400 cm) .

Q. How does the steric and electronic profile of the isopropoxy group influence reactivity in cross-coupling reactions?

- Methodology : Perform comparative studies using substituents with varying steric bulk (e.g., methoxy vs. isopropoxy). Assess coupling efficiency in Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd catalysis. Monitor reaction progress via TLC and quantify yields using GC-MS .

- Key Parameters : The isopropoxy group’s electron-donating nature enhances aromatic ring activation but may hinder coupling due to steric hindrance. Compare turnover frequencies (TOF) and activation energies (DFT calculations) to isolate steric vs. electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours. Analyze degradation products via LC-MS and quantify stability using first-order kinetics. Note: Acidic conditions may hydrolyze the isopropoxy group to phenol, while basic conditions could dechlorinate the ring .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodology : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters at aromatic carbon positions. Validate predictions experimentally via nitration (HNO/HSO) or bromination (Br/FeBr), followed by C NMR to identify substitution patterns .

- Key Insight : The chloro group directs EAS to the para position relative to itself, while the isopropoxy group may compete via ortho/para-directing effects. Model steric effects using molecular dynamics simulations .

Q. What contradictory data might arise in spectroscopic characterization, and how can they be resolved?

- Case Study : Discrepancies in H NMR integration ratios (e.g., unexpected splitting due to rotational isomerism of the isopropoxy group). Resolve by variable-temperature NMR to observe coalescence or decoalescence of peaks .

- Data Reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography for absolute stereochemical assignment .

Q. How can this compound serve as a precursor for heterocyclic systems (e.g., indoles or benzoxazines)?

- Synthetic Pathway : React with α-haloketones to form indole derivatives via Buchwald-Hartwig amination. Alternatively, cyclize with aldehydes under acid catalysis to yield benzoxazines. Monitor reaction intermediates using in situ IR spectroscopy .

- Application : Evaluate bioactivity of derived heterocycles in enzyme inhibition assays (e.g., p38 MAP kinase) using kinetic fluorescence assays .

Methodological Notes

- Safety Protocols : Handle with nitrile gloves and fume hood due to potential carcinogenicity of aromatic amines. Store under nitrogen at 4°C to prevent oxidation .

- Data Interpretation : Address contradictions (e.g., conflicting directing effects in EAS) by integrating experimental and computational approaches, as highlighted in studies on identity conflicts in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.